molecular formula C18H20N4O2 B2574650 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole CAS No. 2379953-38-3

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole

Cat. No. B2574650
CAS RN: 2379953-38-3
M. Wt: 324.384
InChI Key: BXMACHYCEHAZAX-UHFFFAOYSA-N
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Description

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as EPOB or EPOB-D5 and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of EPOB is not fully understood, but it is believed to act as a selective inhibitor of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the immune response and inflammation. By inhibiting NF-κB, EPOB may reduce inflammation and have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
EPOB has been found to have various biochemical and physiological effects. In animal models, EPOB has been shown to reduce inflammation, improve cognitive function, and inhibit cancer cell growth and metastasis. EPOB has also been found to have potential as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer.

Advantages and Limitations for Lab Experiments

One advantage of EPOB is its potential therapeutic applications in various diseases. EPOB has also been found to be stable and easy to synthesize, making it suitable for further scientific research. However, one limitation of EPOB is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on EPOB. One area of research is the development of more effective formulations of EPOB that improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of EPOB in various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of EPOB and its effects on various biological pathways.

Synthesis Methods

The synthesis of EPOB involves the reaction of 4-(5-ethylpyrimidin-2-yl)oxyaniline with 1-(2-bromoethyl)-4-piperidone in the presence of a base. The reaction results in the formation of EPOB as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further scientific research.

Scientific Research Applications

EPOB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. EPOB has also been found to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, EPOB has been studied for its potential to inhibit cancer cell growth and metastasis.

properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-2-13-11-19-17(20-12-13)23-14-7-9-22(10-8-14)18-21-15-5-3-4-6-16(15)24-18/h3-6,11-12,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMACHYCEHAZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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